molecular formula C18H14N4OS B6025046 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-phenyl-4(3H)-pyrimidinone

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-phenyl-4(3H)-pyrimidinone

Cat. No. B6025046
M. Wt: 334.4 g/mol
InChI Key: XDFKDQBQJDKUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BPTP and has been shown to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of BPTP is not fully understood. However, it has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress and ultimately cell death in cancer cells. BPTP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may be beneficial in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
BPTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the activity of acetylcholinesterase. BPTP has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using BPTP in lab experiments is its broad range of biological effects. This makes it a versatile compound that can be used to study a variety of biological processes. Additionally, BPTP has been shown to be relatively non-toxic to normal cells, making it a potentially safe compound to use in research. However, one limitation of using BPTP is its low solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on BPTP. One area of research could be to further investigate its potential use as an anticancer agent. This could involve studying its effects on different types of cancer cells and in combination with other anticancer drugs. Another area of research could be to investigate its potential use in treating neurodegenerative diseases. This could involve studying its effects on different animal models of these diseases and in combination with other drugs. Finally, research could be done to improve the solubility of BPTP, which would make it easier to use in certain experimental setups.

Synthesis Methods

BPTP can be synthesized by reacting 2-mercapto-N-(1H-benzimidazol-2-yl)acetamide with 2-chloro-6-phenylpyrimidin-4-one. The reaction takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting compound is then purified by recrystallization to obtain pure BPTP.

Scientific Research Applications

BPTP has been used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BPTP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPTP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17-10-15(12-6-2-1-3-7-12)21-18(22-17)24-11-16-19-13-8-4-5-9-14(13)20-16/h1-10H,11H2,(H,19,20)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFKDQBQJDKUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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